

Spectroscopic data of Peonidin 3-Glucoside (UV-Vis, NMR, Mass Spec).

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Compound of Interest

Compound Name: Peonidin 3-Glucoside

Cat. No.: B1679552

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Spectroscopic Profile of Peonidin 3-Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Peonidin 3-Glucoside**, a prominent anthocyanin found in various plant sources. The document details its characterization through Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data and experimental insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and quantification of anthocyanins. The absorption spectrum of **Peonidin 3-Glucoside** is characterized by a strong absorbance in the visible region, which is responsible for its red to purple color, and another absorbance band in the UV region. The position of the maximum absorption wavelength (λ_{max}) is sensitive to the pH of the solution.

Table 1: UV-Vis Absorption Data for **Peonidin 3-Glucoside**

Solvent/pH	λ_{max} (nm)	Reference
Acidic (pH < 3)	~520 - 535	[1]
Methanol with 0.1% HCl	~522	Not explicitly stated, but typical for anthocyanins

Experimental Protocol: UV-Vis Spectroscopy

A common method for the analysis of anthocyanins like **Peonidin 3-Glucoside** is the pH differential method, which relies on the structural transformation of the anthocyanin molecule with a change in pH.

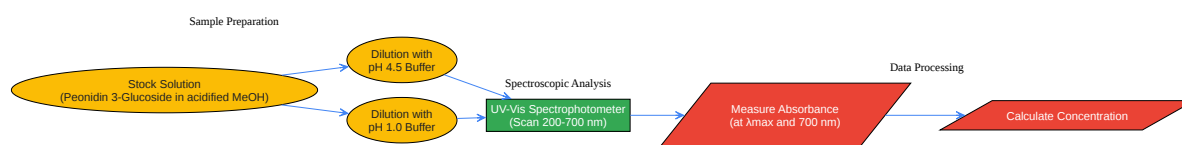
Sample Preparation:

- A stock solution of **Peonidin 3-Glucoside** is prepared in a slightly acidified solvent, such as methanol with 0.1% HCl, to ensure stability.[1]
- Two aliquots of the stock solution are diluted with two different buffers: one with potassium chloride buffer (pH 1.0) and the other with sodium acetate buffer (pH 4.5).[2]

Instrument Parameters:

- Spectrophotometer: A standard UV-Vis spectrophotometer.
- Scan Range: 200-700 nm to record the full spectrum.[1]
- Measurement Wavelengths: Absorbance is measured at the λ_{max} of the flavylium cation (around 520-535 nm) and at 700 nm to correct for haze.[1][2]
- Blank: The respective buffer solutions are used as blanks.

Data Analysis: The total monomeric anthocyanin concentration can be calculated using the Lambert-Beer law, taking into account the molar extinction coefficient of **Peonidin 3-Glucoside**.



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Diagram 1: Experimental workflow for UV-Vis analysis of **Peonidin 3-Glucoside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule, including the connectivity of atoms and their spatial arrangement. Both ^1H and ^{13}C NMR are crucial for the unambiguous identification of **Peonidin 3-Glucoside**.

Table 2: ^1H NMR Spectroscopic Data for **Peonidin 3-Glucoside** (400 MHz, MeOD-TFA)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.94	s	
H-2'	7.91	d	2.0
H-6'	7.71	d	2.0
H-8	6.88	d	1.6
H-6	6.70	d	2.0
H-1"	5.46	d	7.6
OCH ₃	3.82	s	
Glucose Protons	3.43 - 4.09	m	

Table 3: ¹³C NMR Spectroscopic Data for **Peonidin 3-Glucoside** (100 MHz, MeOD-TFA)

Carbon	Chemical Shift (δ , ppm)
C-2	170.7
C-4	147.4
C-5	159.8
C-7	160.4
C-9	159.4
C-10	113.6
C-1'	118.2
C-2'	115.4
C-3'	149.7
C-4'	157.4
C-5'	112.5
C-6'	136.0
C-6	95.4
C-8	103.6
OCH ₃	57.3
C-1"	103.6
C-2"	75.1
C-3"	78.4
C-4"	71.2
C-5"	79.0
C-6"	62.5

Note: The chemical shifts are referenced to the solvent signal. Assignments are based on typical values for anthocyanins and may require 2D NMR for confirmation.

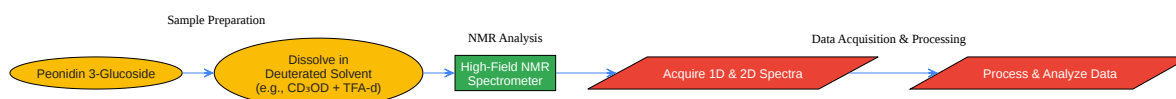
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- The sample is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).^[3] A small amount of trifluoroacetic acid (TFA-d) is often added to stabilize the flavylum cation.

Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).^[3]^[4]
- Experiments: Standard 1D ¹H and ¹³C NMR experiments are performed. For complete structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
- Temperature: Typically performed at room temperature.



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Diagram 2: General workflow for NMR analysis of **Peonidin 3-Glucoside**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis (MS/MS).

Table 4: Mass Spectrometry Data for **Peonidin 3-Glucoside**

Ionization Mode	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Fragmentation Pathway
ESI-MS (Positive)	463.1240	301.0709	Loss of the glucose moiety (162 Da)

Experimental Protocol: LC-MS/MS

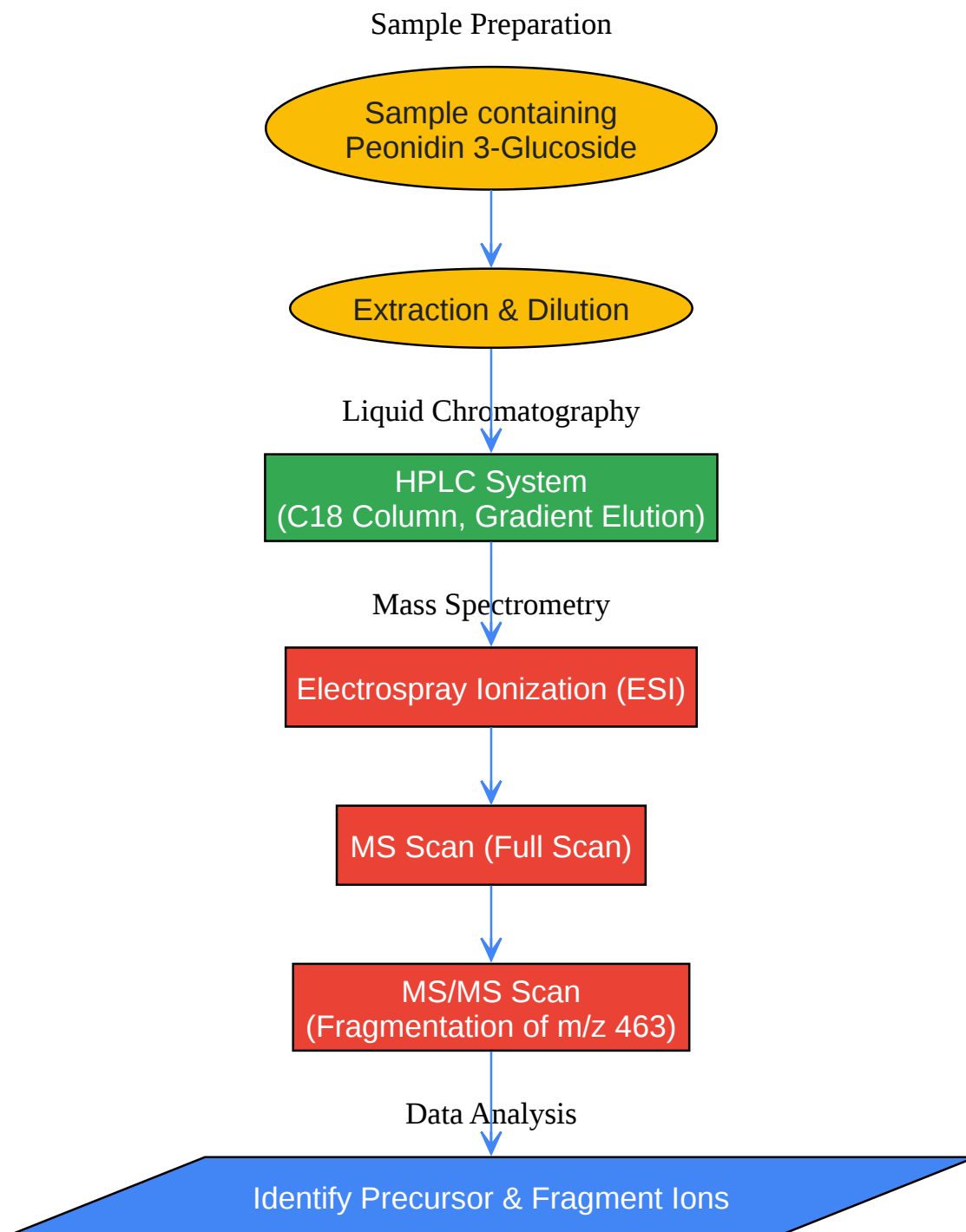
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of **Peonidin 3-Glucoside** in complex mixtures.

Chromatographic Conditions:

- Column: A reversed-phase C18 column is commonly used.[\[5\]](#)
- Mobile Phase: A gradient elution is typically employed with two solvents:
 - Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid).[\[5\]](#)
 - Solvent B: Acetonitrile with a small percentage of an acid (e.g., 0.1% formic acid).[\[5\]](#)
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.[\[5\]](#)
- Injection Volume: 1-10 µL.[\[5\]](#)

Mass Spectrometry Conditions:

- Ionization Source: Electrospray ionization (ESI) is the most common source, typically operated in positive ion mode.[\[5\]](#)
- Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) are used.
- MS/MS Analysis: The precursor ion corresponding to **Peonidin 3-Glucoside** ([M+H]⁺ at m/z 463) is selected and fragmented to produce a characteristic product ion spectrum. The major fragment at m/z 301 corresponds to the peonidin aglycone.



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Diagram 3: Workflow for LC-MS/MS analysis of **Peonidin 3-Glucoside**.

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